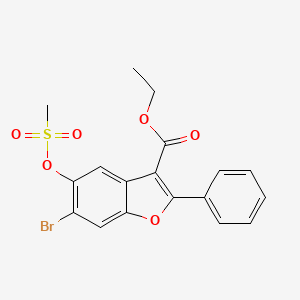

![molecular formula C22H17BrN2O4S B3019913 methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate CAS No. 1207025-29-3](/img/structure/B3019913.png)

methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

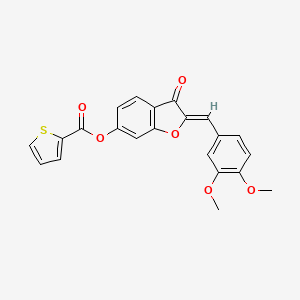

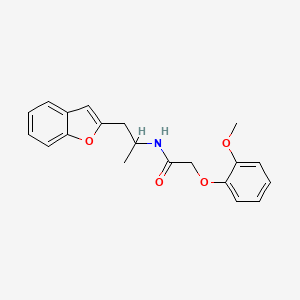

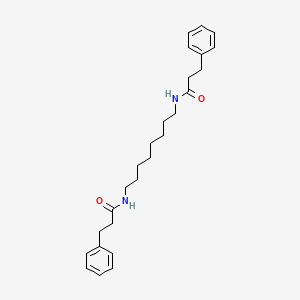

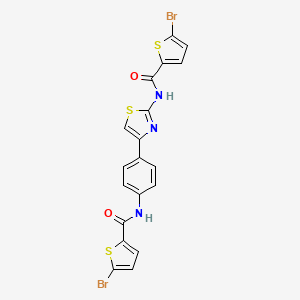

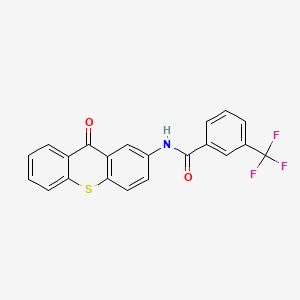

The compound methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the thieno[3,2-d]pyrimidin core and the presence of a 4-bromophenyl group are common to the compounds discussed in the papers. These structural features are often associated with pharmaceutical applications, particularly in the development of kinase inhibitors, which are important in the regulation of various cellular processes .

Synthesis Analysis

The synthesis of related compounds involves multicomponent transformations and microwave-accelerated multi-step synthesis. For instance, the electrochemically induced multicomponent transformation is used to synthesize a compound with a 3-(4-bromophenyl)isoxazol-5(4H)-one core, involving 3-methylbenzaldehyde and kojic acid . Similarly, the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues involves the condensation of various anilines with intermediates obtained from precursor molecules under microwave irradiation . These methods suggest that the synthesis of the compound may also involve advanced techniques such as microwave-assisted reactions and multicomponent processes.

Molecular Structure Analysis

The molecular structure of related compounds has been established using a combination of elemental analysis, mass spectrometry, nuclear magnetic resonance (NMR), infrared spectroscopy, and X-ray analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The presence of a thieno[3,2-d]pyrimidin core and a 4-bromophenyl group is indicative of a complex molecular structure that may exhibit significant biological activity due to its potential interaction with various biological targets .

Chemical Reactions Analysis

The compounds related to the one are designed to interact with protein kinases, which suggests that they may undergo specific chemical reactions within biological systems. The inhibitory activity against protein kinases such as CLK1 and DYRK1A indicates that these compounds can form interactions with the active sites of enzymes, potentially leading to the modulation of enzyme activity . The chemical reactivity of such compounds is therefore closely related to their potential as therapeutic agents.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biomedical applications. For example, the solubility, stability, and ability to form crystalline structures are important for the development of pharmaceuticals. The docking studies mentioned in the first paper suggest that these compounds have the potential to fit into the binding sites of target proteins, which is a critical aspect of drug design .

properties

IUPAC Name |

methyl 3-[[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O4S/c1-28-18-8-5-14(22(27)29-2)9-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-3-6-16(23)7-4-13/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFWXMNODXLJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine](/img/structure/B3019833.png)

![N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3019837.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3019846.png)

![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3019850.png)

![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3019851.png)